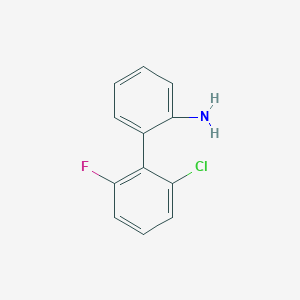

2-(2-Chloro-6-fluorophenyl)aniline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-(2-Chloro-6-fluorophenyl)aniline” is a chemical compound with the molecular formula C6H5ClFN . It is a derivative of aniline, which is an organic compound with the formula C6H5NH2 .

Synthesis Analysis

The synthesis of “this compound” can be achieved through various methods. One such method involves the reaction of nitrobenzene with diethyl malonate followed by decarboxylation in the presence of LiCl . Another method involves the use of aromatic nucleophilic substitution with differently substituted anilines under microwave conditions .Molecular Structure Analysis

The molecular structure of “this compound” consists of a biphenyl group with chlorine and fluorine substituents at the 2’ and 6’ positions, respectively, and an amine group at the 2 position . The molecular weight of the compound is 221.66 .Chemical Reactions Analysis

The Sandmeyer reaction, which involves the conversion of an aryl amine to an aryl halide in the presence of Cu(I) halide via the formation of a diazonium salt intermediate, is one of the key reactions involving "this compound" . This reaction can lead to the formation of various linkages, including C–X (X = Cl, Br, I, etc.), C-CF3/CF2, C–CN, and C–S .Applications De Recherche Scientifique

Synthesis and Structural Properties

- Synthetic Routes and Structural Insights : The synthesis of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones involves the reaction of chloral with substituted anilines, leading to the formation of respective 2,2,2-trichloroethylidene anilines. This synthetic route is notable for exploring the conformation of the products through high-resolution magnetic resonance spectra and ab initio calculations, demonstrating the potential utility of chloro-fluoroaniline derivatives in generating structurally diverse compounds with specific properties (Issac & Tierney, 1996).

Environmental Impact and Toxicology

- Genotoxic Activities and Carcinogenicity : Research on aniline and its metabolites, including chloro-fluoroaniline derivatives, has focused on their genotoxic potential and relationship to carcinogenicity. Despite the heterogeneity of data, most studies indicate a lack of gene mutation potential for aniline, with attention drawn to its metabolites' potential for chromosomal damage in vitro and in vivo at high doses. This suggests the significance of understanding the environmental and health impacts of such compounds (Bomhard & Herbold, 2005).

Fluorophores and Molecular Imaging

- Fluorophores for Cancer Diagnosis : The use of fluorophores, potentially including derivatives of 2-(2-Chloro-6-fluorophenyl)aniline, for in vivo cancer diagnosis highlights the importance of understanding their toxicity. The research underscores the necessity for safety evaluations before clinical applications, reflecting on the broader implications for developing diagnostic tools (Alford et al., 2009).

Fluorinated Compounds in Environmental Safety

- Environmental Distribution and Health Risks of Fluorinated Alternatives : Studies on PFAS alternatives, including fluorinated ether compounds, have shown they possess systemic multi-organ toxicities, underscoring the environmental and health risks associated with fluorinated compounds. This research emphasizes the critical need for further toxicological studies on such chemicals, highlighting the potential relevance of studying this compound derivatives for environmental safety (Wang et al., 2019).

Mécanisme D'action

While the specific mechanism of action for “2-(2-Chloro-6-fluorophenyl)aniline” is not mentioned in the retrieved sources, compounds similar to it have been found to exhibit various pharmacological effects. For instance, pyrimidines, which can be synthesized from diazonium salts (a key intermediate in the Sandmeyer reaction), have been found to exhibit anti-inflammatory effects .

Safety and Hazards

Orientations Futures

While specific future directions for “2-(2-Chloro-6-fluorophenyl)aniline” are not mentioned in the retrieved sources, the ongoing research in the field of organic synthesis and the development of new and efficient protocols for reactions like the Sandmeyer reaction suggest potential avenues for future research .

Propriétés

IUPAC Name |

2-(2-chloro-6-fluorophenyl)aniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClFN/c13-9-5-3-6-10(14)12(9)8-4-1-2-7-11(8)15/h1-7H,15H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGIVBFAGWPVUNT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=C(C=CC=C2Cl)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClFN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

221.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[2-[[1-(Cyclopropylmethyl)aziridin-2-yl]methoxy]anilino]pyridine-3-carbonitrile](/img/structure/B2822571.png)

![4-ethyl-2,3-dioxo-N-{[5-(thiophen-2-yl)furan-2-yl]methyl}piperazine-1-carboxamide](/img/structure/B2822572.png)

![ethyl 2-(2-((1-(2-chlorobenzyl)-1H-indol-3-yl)thio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2822575.png)

![6-methyl-N-[2-(methylsulfanyl)phenyl]pyrazine-2-carboxamide](/img/structure/B2822577.png)

![N-{[2-(3-chlorophenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-N-(2-methoxyphenyl)benzenesulfonamide](/img/structure/B2822581.png)

![1-(4-Chlorophenyl)-2-[(2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}ethyl)sulfanyl]-1-ethanone](/img/structure/B2822583.png)

![1-(2-bromobenzoyl)-3,5-dimethyl-4-[(4-nitrophenyl)sulfanyl]-1H-pyrazole](/img/structure/B2822588.png)

![(E)-N-(3-(4-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-methylbenzamide](/img/structure/B2822591.png)